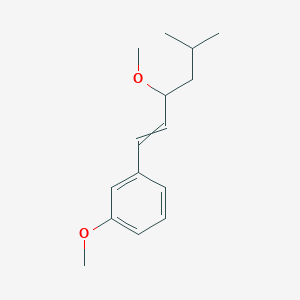
1-Methoxy-3-(3-methoxy-5-methylhex-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-(3-methoxy-5-methylhex-1-en-1-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with methoxy and methoxy-methylhexenyl groups
Preparation Methods
The synthesis of 1-Methoxy-3-(3-methoxy-5-methylhex-1-en-1-yl)benzene typically involves several steps:
Starting Materials: The synthesis begins with benzene derivatives and appropriate alkylating agents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production: Industrial methods may involve catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
1-Methoxy-3-(3-methoxy-5-methylhex-1-en-1-yl)benzene undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents: Typical reagents include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives
Scientific Research Applications
1-Methoxy-3-(3-methoxy-5-methylhex-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research may focus on its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(3-methoxy-5-methylhex-1-en-1-yl)benzene involves its interaction with various molecular targets:
Molecular Targets: These may include enzymes and receptors that the compound can bind to or modify.
Pathways Involved: The specific pathways depend on the biological context but may involve metabolic or signaling pathways.
Comparison with Similar Compounds
1-Methoxy-3-(3-methoxy-5-methylhex-1-en-1-yl)benzene can be compared with similar compounds:
Similar Compounds: These include other methoxy-substituted benzenes and alkenylbenzenes.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and industrial researchers alike.
Properties
CAS No. |
143427-10-5 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-methoxy-3-(3-methoxy-5-methylhex-1-enyl)benzene |
InChI |
InChI=1S/C15H22O2/c1-12(2)10-15(17-4)9-8-13-6-5-7-14(11-13)16-3/h5-9,11-12,15H,10H2,1-4H3 |
InChI Key |
GNFOZEYERFGPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C=CC1=CC(=CC=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


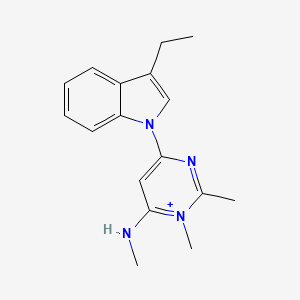
![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
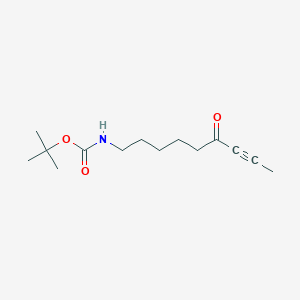
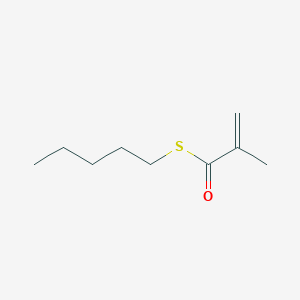
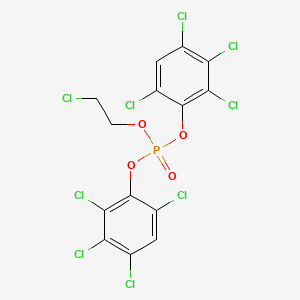
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)
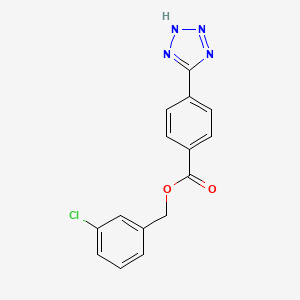


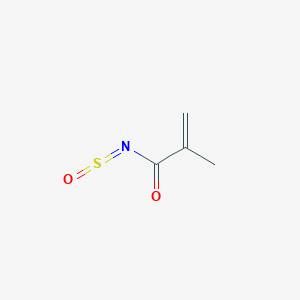
![1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one](/img/structure/B12542736.png)
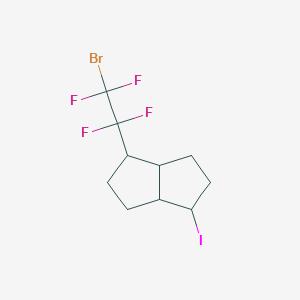
![2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid](/img/structure/B12542743.png)
phosphane](/img/structure/B12542746.png)
